B1192476 CCX872

CCX872

Katalognummer: B1192476
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCX872, also known as this compound-B, is a potent and orally active CCR2 antagonist with potential immunomodulating and antineoplastic activities. This compound-B specifically binds to CCR2 and prevents the binding to its cognate endothelium-derived chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP1). This may result in the inhibition of both CCR2 activation and CCR2-mediated signal transduction, which may inhibit inflammatory processes, angiogenesis, tumor cell migration, and tumor cell proliferation.

Wissenschaftliche Forschungsanwendungen

Oncology Applications

1.1 Mechanism of Action

CCX872 inhibits CCR2, thereby preventing the recruitment of myeloid-derived suppressor cells (MDSCs) and other immune cells to tumor microenvironments. This action is particularly relevant in cancers such as pancreatic cancer, where MDSCs contribute to immune suppression and tumor progression.

1.2 Clinical Trials

  • Phase Ib Trial in Pancreatic Cancer : A significant study evaluated this compound in combination with FOLFIRINOX (a standard chemotherapy regimen) for patients with locally advanced or metastatic pancreatic cancer. The trial demonstrated an overall survival rate of 29% at 18 months, which is notably higher than the historical rate of 18.6% with FOLFIRINOX alone . The trial's design included pharmacokinetic and pharmacodynamic assessments, confirming that this compound effectively blocked CCR2 activity in treated patients .
  • Preclinical Studies : In rodent models, this compound has shown efficacy in reducing tumor growth by inhibiting the recruitment of MDSCs . The results from these studies support its use as a novel immunotherapeutic agent aimed at enhancing anti-tumor immunity.
Study TypePopulationTreatmentOutcome
Phase Ib Trial50 patients with pancreatic cancerThis compound + FOLFIRINOX29% overall survival at 18 months
Preclinical StudyRodent xenograft modelsThis compoundReduced tumor growth

Nephrology Applications

2.1 Treatment of Focal Segmental Glomerulosclerosis (FSGS)

This compound has been evaluated for its effects on renal diseases, particularly in models of FSGS. Research indicates that it significantly reduces urinary albumin-to-creatinine ratio (UACR), demonstrating rapid and sustained renal protection . The combination of this compound with renin-angiotensin-aldosterone system (RAAS) blockade showed superior efficacy compared to RAAS blockade alone.

Study TypeModelTreatmentKey Findings
Preclinical StudyAdriamycin-induced FSGSThis compoundMarked reduction in renal damage
Preclinical Study5/6 Nephrectomy modelThis compound + RAAS blockadeImproved renal function

Neuroinflammation Applications

3.1 Traumatic Brain Injury (TBI)

This compound has been investigated for its potential benefits in neuroinflammatory conditions following TBI. Studies have shown that it can reduce the accumulation of inflammatory macrophages in the brain, thereby mitigating neurotoxic effects and preserving cognitive function . This suggests a novel therapeutic window for treating neuroinflammation through CCR2 antagonism.

Study TypeModelTreatmentOutcome
Preclinical StudyTBI modelThis compoundReduced inflammatory macrophage accumulation

Analyse Chemischer Reaktionen

Mechanism of Action: CCR2 Binding and Selectivity

CCX872 antagonizes CCR2 by competitively inhibiting ligand binding. Key findings include:

  • Binding affinity : Blocks murine JE (CCL2) binding in WEHI-274 monocytes with an IC<sub>50</sub> of 270 nM .

  • Selectivity : No significant inhibition of 30+ other chemokine receptors (e.g., CCR1, CCR3, CXCR4) or complement receptors at concentrations ≤1 µM .

  • Structural basis : Molecular docking reveals interactions with transmembrane (TM) helices 1, 2, 3, and 7 of CCR2, leveraging hydrophobic pockets and hydrogen bonding to stabilize the inactive receptor conformation .

Pharmacokinetic Profile

Subcutaneous administration in mice achieves sustained therapeutic concentrations:

ParameterValue (90 mg/kg s.c.)
Plasma concentration~3.5 µM at 24 hrs
Trough levels (Day 3)3.5–4.1 µM
Terminal levels5.5–6.5 µM
Data from murine studies .

Adriamycin-Induced Nephropathy

  • Urinary albumin/creatinine ratio (UACR) reduction :

    • Week 1 : 65.45 ± 30.50 mg/mg (vs. 150.1 ± 36.07 mg/mg vehicle) .

    • Week 3 : 72% reduction (24.00 ± 7.65 mg/mg vs. 73.36 ± 11.62 mg/mg vehicle) .

  • Synergy with RAAS blockade : Combined therapy reduced UACR to 2.90 ± 0.95 mg/mg (vs. 73.36 ± 11.62 mg/mg vehicle) .

Cancer Immunomodulation

  • Myeloid-derived suppressor cell (MDSC) inhibition :

    • Reduced CCR2<sup>+</sup>/CX3CR1<sup>−</sup> tumor-infiltrating cells by 45% in glioblastoma models .

    • Decreased CD45<sup>hi</sup>/CD11b<sup>+</sup>/Ly6C<sup>hi</sup> populations in KR158 tumors (P = 0.004) .

Comparative Efficacy with Other CCR2 Antagonists

ParameterThis compoundCenicrivirocBMS-813160
CCR2 IC<sub>50</sub>0.5 nM (human)Dual CCR2/51.2 nM
SelectivityCCR2-onlyCCR2/CCR5CCR2-only
Clinical PhasePreclinicalPhase IIPhase I/II
Data aggregated from .

Eigenschaften

IUPAC-Name

N/A

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CCX872;  CCX-872;  CCX 872;  CCX-872-B;  CCX-872 B;  CCX-872B; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.